molecular formula C₂₁H₂₃D₃O₃ B1146030 Acitretin-d3 CAS No. 1185241-03-5

Acitretin-d3

Cat. No.: B1146030
CAS No.: 1185241-03-5
M. Wt: 329.45
InChI Key:
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Description

13-cis Acitretin-d3 is a deuterated synthetic retinoid . It is the major metabolite of etretinate . Acitretin (Ro 10-1670) is a second-generation, systemic retinoid that has been used in the treatment of psoriasis .


Synthesis Analysis

The synthesis of 13-cis this compound involves a catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .


Molecular Structure Analysis

The molecular weight of 13-cis this compound is 329.45 . The molecular formula is C21H23D3O3 .

Scientific Research Applications

  • Chromatographic Separation and Quantitation in Human Plasma : Sharma et al. (2012) developed a liquid chromatography-tandem mass spectrometry method for the separation and quantitation of all-trans-acitretin and 13-cis-acitretin in human plasma. This method aids in understanding the pharmacokinetics of these compounds in clinical studies (Sharma et al., 2012).

  • Effects on Human Sebocytes In Vitro : Zouboulis et al. (1991) investigated the impact of 13-cis-RA, all-trans-RA, and acitretin on human sebocytes, focusing on cell proliferation, lipid synthesis, and keratin expression. This research provides insight into the mechanisms of retinoids on sebaceous glands at the cellular level (Zouboulis et al., 1991).

  • Application in Neuroblastoma Treatment : Armstrong et al. (2005) explored the hypothesis that retinoids such as acitretin, which bind preferentially to cellular retinoic acid binding proteins, can increase the intracellular availability of all-trans retinoic acid in neuroblastoma cells. This study is significant for understanding the clinical efficacy of 13-cis retinoic acid in treating neuroblastoma (Armstrong et al., 2005).

  • Cis-trans Interconversion in Dermatological Applications : Geiger and Brindley (1988) demonstrated the interconversion of cis-acitretin to trans-acitretin in humans, providing insights into the pharmacokinetics and therapeutic activity of each stereoisomer in dermatological conditions like psoriasis (Geiger & Brindley, 1988).

  • Photoisomerization Under Natural Light : Murayama et al. (2002) showed that acitretin undergoes structural interconversions among its geometrical isomers through photoisomerization under natural light, affecting its biological activity in human acute promyelocytic leukemia cells and epidermal keratinocytes (Murayama et al., 2002).

  • Determination by Nuclear Magnetic Resonance : Liu Yan (2014) established a nuclear magnetic resonance method for determining the content of 13-cis acitretin, contributing to the quality control and standardization of this compound (Liu Yan, 2014).

Mechanism of Action

Target of Action

Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .

Pharmacokinetics

This compound is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .

Result of Action

The action of this compound results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, this compound can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .

Biochemical Analysis

Biochemical Properties

13-cis-Acitretin-D3, as a metabolite of Acitretin, plays a role in biochemical reactions similar to its parent compound. It interacts with specific receptors in the skin, such as retinoid receptors RXR and RAR, which help normalize the growth cycle of skin cells .

Cellular Effects

13-cis-Acitretin-D3 influences cell function by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . It reduces the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

The mechanism of action of 13-cis-Acitretin-D3 is believed to be similar to that of Acitretin. It targets specific receptors in the skin, helping to normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Acitretin-D3 can change over time. For instance, it has been found that a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .

Dosage Effects in Animal Models

In animal models, the effects of 13-cis-Acitretin-D3 can vary with different dosages. For instance, a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .

Metabolic Pathways

Following oral absorption, 13-cis-Acitretin-D3 undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .

Transport and Distribution

13-cis-Acitretin-D3 is transported and distributed within cells and tissues. Following oral absorption, it undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) .

Subcellular Localization

Given its role in interacting with specific skin cell receptors, it can be inferred that it may localize to the cell membrane where these receptors are typically found .

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-FDNRGZQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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